4-Quinazolinamine, 2,8-dichloro-N-(4-methoxyphenyl)-N-methyl-
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Overview
Description
2,8-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a quinazoline core with two chlorine atoms at positions 2 and 8, a methoxyphenyl group at position 4, and a methyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-methoxyaniline.
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the quinazoline ring, resulting in the formation of amine derivatives.
Substitution: The chlorine atoms at positions 2 and 8 can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
2,8-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used to investigate the biological pathways and molecular targets associated with its activity.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2,8-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell growth and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,8-dichloroquinazoline: Lacks the methoxyphenyl and methyl groups.
4-methoxyphenylquinazoline: Lacks the chlorine atoms and methyl group.
N-methylquinazoline: Lacks the chlorine atoms and methoxyphenyl group.
Uniqueness
2,8-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is unique due to the combination of its substituents, which confer specific biological activities and chemical properties. The presence of chlorine atoms enhances its reactivity, while the methoxyphenyl group contributes to its binding affinity with molecular targets. The methyl group on the nitrogen atom increases its lipophilicity, potentially improving its cellular uptake and bioavailability.
Properties
CAS No. |
827031-21-0 |
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Molecular Formula |
C16H13Cl2N3O |
Molecular Weight |
334.2 g/mol |
IUPAC Name |
2,8-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C16H13Cl2N3O/c1-21(10-6-8-11(22-2)9-7-10)15-12-4-3-5-13(17)14(12)19-16(18)20-15/h3-9H,1-2H3 |
InChI Key |
MWIVTJPQNXNKGC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=C2C=CC=C3Cl)Cl |
Origin of Product |
United States |
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